molecular formula C20H23FN4O3 B1677198 奥拉莫氟沙星 CAS No. 167887-97-0

奥拉莫氟沙星

货号 B1677198
CAS 编号: 167887-97-0
分子量: 386.4 g/mol
InChI 键: LEILBPMISZFZQK-GFCCVEGCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Olamufloxacin, also known as HSR-903, is a new fluoroquinolone synthesized by Hokuriku Seiyaku Co. Ltd . It has shown good in vitro activity, especially against Gram-positive bacteria . It has been studied for its in vivo activity in systemic and urinary tract infections in mice .


Molecular Structure Analysis

The molecular formula of Olamufloxacin is C20H23FN4O3 . Its structure includes a β-lactam ring, which is characteristic of this class of compounds .


Physical And Chemical Properties Analysis

Olamufloxacin has a molecular weight of 386.18 and a XLogP of 3.61 . It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 rotatable bonds .

科学研究应用

抗菌效力

Olamufloxacin,一种喹诺酮类抗生素,对各种细菌感染,包括革兰氏阳性和革兰氏阴性细菌,表现出显著的疗效。其在治疗细菌感染方面的潜力已经通过进入晚期II期临床试验得到强调,目前正在研究口服和静脉注射剂型(Jiraskova, 2000)。其对小鼠接种两种类型细菌引起的全身感染的有效性值得注意,特别是对假单胞菌引起的尿路感染(Yoshizumi et al., 2001)

在肺部感染中的分布

针对奥拉莫氟沙星在大鼠肺上皮内液(ELF)和肺泡巨噬细胞(AM)中的分布特性的研究强调了其在下呼吸道感染中的相关性。研究表明,与环丙沙星相比,奥拉莫氟沙星在ELF和AM中的积累更高,表明其在肺部感染重要部位的有效分布(Sun et al., 2006)

对军团菌属的活性

奥拉莫氟沙星对军团菌属的活性在体外和体内均得到验证。其在抑制巨噬细胞中军团菌的胞内生长和细胞毒性方面的有效性,以及在军团病豚鼠模型中的有效性,使其成为军团菌感染的潜在治疗选择(Higa et al., 2003)

质子化和亲脂性

关于奥拉莫氟沙星的质子化平衡和pH依赖的亲脂性的研究为了解其分子行为提供了见解。这些发现对于理解其在体内的吸收和分布至关重要,影响其作为抗生素的有效性[(Sun et al., 2003)](https://consensus.app/papers/protonation-equilibrium-lipophilicity-olamufloxacin-sun/c04b4c1ee1545d5ca78218fe647b2ed8/?utm_source=chatgpt)。

耐药性发展

抗生素耐药性的调查突出了了解奥拉莫氟沙星等抗生素对细菌群体施加的选择性压力的重要性。细菌耐药性的发展与抗生素使用密切相关,这使得这一方面成为奥拉莫氟沙星在临床环境中长期有效性和应用的关键方面(Kolář et al., 2001)

对环丙沙星耐药菌株的抗菌活性

奥拉莫氟沙星对环丙沙星耐药的流感嗜血杆菌菌株表现出强效的抗菌活性,通过体外研究证明,这表明其作为这些耐药菌株感染的替代治疗潜力。这强调了奥拉莫氟沙星在不断增加的抗生素耐药性背景下的重要性(Yoshizumi et al., 2004)

用于药物发现的合成

关于合成新型螺环吡咯烷类化合物的研究,其中包括奥拉莫氟沙星的中心二胺核心,突显了其在药物发现中的相关性。这种合成研究有助于开发新的抗菌剂,并扩大了奥拉莫氟沙星在医学研究中的应用范围(Chalyk et al., 2017)

分子电荷特性

在生理条件下研究olamufloxacin的分子电荷特性可以揭示其与带负电荷的脂质膜的相互作用。了解这些相互作用对于预测其在 vivo (Xiao, 2006) 中的药代动力学和疗效至关重要。

属性

IUPAC Name

5-amino-7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-1-cyclopropyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O3/c1-9-16-13(18(26)11(19(27)28)6-25(16)10-2-3-10)15(23)14(21)17(9)24-7-12(22)20(8-24)4-5-20/h6,10,12H,2-5,7-8,22-23H2,1H3,(H,27,28)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEILBPMISZFZQK-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C(=C1N3CC(C4(C3)CC4)N)F)N)C(=O)C(=CN2C5CC5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=C(C(=C1N3C[C@H](C4(C3)CC4)N)F)N)C(=O)C(=CN2C5CC5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Olamufloxacin

CAS RN

167887-97-0
Record name Olamufloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167887970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OLAMUFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJG8KL1435
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Cc1c(N2CC(NC(=O)C(F)(F)F)C3(CC3)C2)c(F)c(N)c2c(=O)c(C(=O)O)cn(C3CC3)c12
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Olamufloxacin
Reactant of Route 2
Olamufloxacin
Reactant of Route 3
Reactant of Route 3
Olamufloxacin
Reactant of Route 4
Olamufloxacin
Reactant of Route 5
Olamufloxacin
Reactant of Route 6
Olamufloxacin

Citations

For This Compound
94
Citations
F Higa, N Arakaki, M Tateyama, M Koide… - Journal of …, 2003 - academic.oup.com
… of the lung in the animals treated with olamufloxacin (5 and 1.25 mg/kg given orally … olamufloxacin) or erythromycin (10 mg/kg given orally twice a day). When treated with olamufloxacin (…
Number of citations: 8 academic.oup.com
J Sun, S Sakai, Y Tauchi, Y Deguchi, G Cheng… - European journal of …, 2003 - Elsevier
This study was performed to characterize the protonation equilibrium at the molecular level and pH-dependent lipophilicity of olamufloxacin. The deprotonation fraction of the carboxyl …
Number of citations: 18 www.sciencedirect.com
J Sun, Y Deguchi, Y Tauchi, Z He, G Cheng… - European journal of …, 2006 - Elsevier
This study described distribution characteristics of olamufloxacin (HSR-903) in lung epithelial lining fluid (ELF) and alveolar macrophage (AM) in rats, two important representative …
Number of citations: 10 www.sciencedirect.com
N Jiraskova - Current Opinion in Investigational Drugs (London …, 2000 - europepmc.org
Olamufloxacin. Hokuriku Seiyaku. - Abstract - Europe PMC … Olamufloxacin. Hokuriku Seiyaku. … Hokuriku is developing olamufloxacin, a quinolone antibiotic that inhibits DNA …
Number of citations: 10 europepmc.org
S Yoshizumi, Y Takahashi, M Murata… - Journal of …, 2001 - academic.oup.com
… The in vivo activity of olamufloxacin in this study was slightly less than … of olamufloxacin after a single oral 5 mg/L dose in mice was 0.32 mg/L. The C max after 50 mg/kg of olamufloxacin …
Number of citations: 8 academic.oup.com
S Yoshizumi, Y Takahashi, Y Watanabe, E Okezaki… - Chemotherapy, 2004 - karger.com
… In this report, olamufloxacin showed that the most potent in vitro antibacterial activity against ciprofloxacinresistant H. influenzae possessed amino acid alterations in QRDRs on both …
Number of citations: 12 karger.com
F Higa - Inpharma, 2004 - Springer
… olamufloxacin-treated animals, compared with those administered levofloxacin or erythromycin; bacterial burden was significantly lower in all olamufloxacin … treated with olamufloxacin 5 …
Number of citations: 0 link.springer.com
BA Chalyk, MV Butko, OO Yanshyna… - … A European Journal, 2017 - Wiley Online Library
… the central diamine core of the known antibacterial agents Sitafloxacin and Olamufloxacin. … the central diamine core of the known antibacterial agents Sitafloxacin and Olamufloxacin. …
J Frean, KP Klugman, L Arntzen… - Journal of …, 2003 - search.ebscohost.com
… The efficacy of fluoroquinolones has been demonstrated in a mouse model of plague6 and our data support further investigation of quinolones ABT 492 and olamufloxacin (HSR 903) in …
Number of citations: 38 search.ebscohost.com
Y Yao, W Fan, W Li, X Ma, L Zhu, X Xie… - The Journal of Organic …, 2011 - ACS Publications
… (2) The therapeutic use of certain pyrido[1,2-a]pyrimidine and quinolone antibacterial agents, such as Sitafloxacin and Olamufloxacin (Figure 1), are well-known. (3) Both molecules …
Number of citations: 27 pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。